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Compound of Interest

Compound Name: 2-Methoxypentane

Cat. No.: B14715795 Get Quote

This guide provides a detailed comparison of experimental and theoretical spectroscopic data

for 2-Methoxypentane (CAS No: 6795-88-6). By cross-referencing experimental findings with

computationally predicted spectra, researchers can gain higher confidence in structural

elucidation and compound identification. This document is intended for researchers, scientists,

and professionals in drug development and chemical analysis.

Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from experimental and theoretical

spectroscopic analyses of 2-Methoxypentane.

Mass Spectrometry (MS)
The experimental mass spectrum data was obtained from the National Institute of Standards

and Technology (NIST) database.[1] The theoretical mass spectrum is generally predicted

based on fragmentation patterns, though a direct computational output for comparison is not

readily available. The experimental data reveals key fragments useful for identification.
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Experimental m/z Relative Intensity (%) Plausible Fragment

45 100 [CH3OCH2]+

59 95 [CH3OCH(CH3)]+

29 60 [C2H5]+

43 55 [C3H7]+

71 30 [C5H11]+

102 5 [M]+ (Molecular Ion)

Carbon-13 (¹³C) NMR Spectroscopy
Experimental ¹³C NMR data for 2-Methoxypentane is available from spectral databases such

as SpectraBase. The theoretical chemical shifts were predicted using an online NMR prediction

tool. The comparison shows a good correlation between the experimental and predicted

values.

Carbon Atom
Experimental Chemical Shift

(ppm)

Predicted Chemical Shift

(ppm)

C1 (primary) 14.2 14.1

C2 (secondary) 20.6 20.3

C3 (secondary) 39.8 39.5

C4 (secondary) 76.8 76.5

C5 (primary) 22.9 22.6

O-CH3 (primary) 56.2 56.0

Proton (¹H) NMR Spectroscopy
Experimental ¹H NMR data is available from various sources, including SpectraBase.

Theoretical chemical shifts were generated using a machine learning-based prediction tool.[2]
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Proton

Environment

Experimental

Chemical Shift

(ppm)

Predicted

Chemical Shift

(ppm)

Multiplicity Integration

H1 (primary) 0.90 0.92 Triplet 3H

H2 (secondary) 1.35 1.38 Multiplet 2H

H3 (secondary) 1.50 1.53 Multiplet 2H

H4 (tertiary) 3.30 3.35 Multiplet 1H

H5 (primary) 1.10 1.12 Doublet 3H

O-CH3 (primary) 3.20 3.23 Singlet 3H

Infrared (IR) Spectroscopy
Experimental FT-IR data for 2-Methoxypentane can be found in spectral databases. The

theoretical vibrational frequencies were predicted using online simulation tools. The

comparison highlights the characteristic vibrational modes of the molecule.

Experimental Frequency

(cm⁻¹)
Predicted Frequency (cm⁻¹) Vibrational Mode

2958 2960 C-H stretch (alkane)

2875 2870 C-H stretch (alkane)

1465 1460 C-H bend (alkane)

1115 1120 C-O stretch (ether)

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)
A standard protocol for the GC-MS analysis of a volatile organic compound like 2-
Methoxypentane is as follows:
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Sample Preparation: A dilute solution of 2-Methoxypentane in a volatile solvent (e.g.,

dichloromethane or hexane) is prepared.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source is used.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injector Temperature: 250 °C.

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to

250 °C at a rate of 10 °C/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 20-200.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Data Analysis: The resulting chromatogram and mass spectra of the separated components

are analyzed. The mass spectrum of the peak corresponding to 2-Methoxypentane is

compared with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of 2-
Methoxypentane:
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Sample Preparation: Approximately 5-10 mg of 2-Methoxypentane is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment.

Number of Scans: 16-32 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more scans, depending on the sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0 to 220 ppm.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased,

and baseline corrected. The chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
A typical procedure for obtaining an FT-IR spectrum of a liquid sample like 2-Methoxypentane
is as follows:

Sample Preparation: A drop of neat 2-Methoxypentane is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film. Alternatively, a

diamond attenuated total reflectance (ATR) accessory can be used, where a drop of the

sample is placed directly on the crystal.
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Instrumentation: A Fourier-Transform Infrared Spectrometer.

Data Acquisition:

A background spectrum of the clean salt plates or ATR crystal is recorded.

The sample is placed in the IR beam path, and the sample spectrum is recorded.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: The sample spectrum is ratioed against the background spectrum to produce

the final absorbance or transmittance spectrum. The positions and shapes of the absorption

bands are then analyzed to identify functional groups.

Visualization of the Cross-Referencing Workflow
The following diagram illustrates the logical workflow for cross-referencing experimental and

theoretical spectra of a chemical compound.
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Caption: Workflow for the cross-referencing of experimental and theoretical spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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